molecular formula C10H14INO2 B14604414 2,2'-[(4-Iodophenyl)imino]diethanol CAS No. 60758-38-5

2,2'-[(4-Iodophenyl)imino]diethanol

Cat. No.: B14604414
CAS No.: 60758-38-5
M. Wt: 307.13 g/mol
InChI Key: DXLDMGUELRTYGV-UHFFFAOYSA-N
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Description

2,2’-[(4-Iodophenyl)imino]diethanol is an organic compound that features an imine group bonded to a 4-iodophenyl group and two ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-Iodophenyl)imino]diethanol typically involves the reaction of 4-iodoaniline with diethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2,2’-[(4-Iodophenyl)imino]diethanol may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-Iodophenyl)imino]diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,2’-[(4-Iodophenyl)imino]diethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(4-Iodophenyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-Methylphenyl)imino]diethanol: Similar structure but with a methyl group instead of an iodine atom.

    2,2’-[(4-Aminophenyl)imino]diethanol: Contains an amino group instead of an iodine atom.

Uniqueness

2,2’-[(4-Iodophenyl)imino]diethanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other similar compounds.

Properties

CAS No.

60758-38-5

Molecular Formula

C10H14INO2

Molecular Weight

307.13 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-iodoanilino]ethanol

InChI

InChI=1S/C10H14INO2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2

InChI Key

DXLDMGUELRTYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCO)CCO)I

Origin of Product

United States

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